N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with an appropriate aldehyde to form a Schiff base, followed by cyclization with a thiazolidinone derivative under controlled conditions . The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-pyrrolylcarbaldimine: Shares a similar imine functional group and aromatic structure.
2-Amino-4-chlorophenyl phenyl ether: Contains a chlorophenyl group and exhibits similar reactivity.
3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol: Another Schiff base with comparable structural features.
Uniqueness
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
148372-33-2 |
---|---|
Molecular Formula |
C25H19ClN4O2S |
Molecular Weight |
475 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2S/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)23(28-20)24(32)29-30-21(31)14-33-25(30)27-18-10-8-17(26)9-11-18/h2-13,28H,14H2,1H3,(H,29,32) |
InChI Key |
AEWUMTMRXCZQMA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl |
Synonyms |
N-[2-(4-chlorophenyl)imino-4-oxo-thiazolidin-3-yl]-5-methyl-3-phenyl-1 H-indole-2-carboxamide |
Origin of Product |
United States |
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